3-[(2-phenylphenyl)sulfamoyl]benzoic Acid
Description
3-[(2-Phenylphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a biphenyl group (2-phenylphenyl) attached to the sulfamoyl moiety at the meta position of the benzoic acid scaffold. Structural features such as the sulfamoyl group (-SO₂NH₂) and aromatic substituents play critical roles in modulating binding affinity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
3-[(2-phenylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)15-9-6-10-16(13-15)25(23,24)20-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGNNPNKCSKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-phenylphenylamine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a sulfonyl chloride reagent, which facilitates the formation of the sulfamoyl group. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 3-[(2-phenylphenyl)sulfamoyl]benzoic acid. For instance, derivatives have shown efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant antibacterial potential, making them candidates for further development in treating bacterial infections .
Antifungal Properties
In addition to antibacterial effects, some derivatives exhibit antifungal activity against pathogens such as Candida albicans. This dual action against both bacteria and fungi positions these compounds as versatile agents in combating infections that are resistant to conventional treatments .
Toxicity Studies
Toxicity assessments conducted on various derivatives have revealed a spectrum of effects on aquatic organisms such as Daphnia magna. While some compounds showed low toxicity levels, others demonstrated moderate toxicity, highlighting the importance of evaluating safety profiles during drug development .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Evaluated antimicrobial activity against Staphylococcus aureus with MIC values indicating strong efficacy | Potential treatment for bacterial infections |
| Study 2 | Investigated antifungal properties against Candida albicans | Development of antifungal therapies |
| Study 3 | Assessed toxicity levels on Daphnia magna, showing varying degrees of safety | Environmental impact assessments |
Mechanism of Action
The mechanism of action of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl benzoic acid derivatives exhibit diverse biological activities depending on substituent patterns, electronic properties, and target interactions. Below is a detailed comparison with key analogs:
Structural Modifications and Binding Affinity
- Compound 3 vs. Compound 4 ():
- Compound 3 : Contains a sulfur atom in place of the sulfamoyl group.
- Compound 4 : Replaces sulfur with a sulfamoyl moiety (-SO₂NH₂).
- Impact : Molecular modeling revealed that Compound 4 has a higher binding affinity (-8.53 kcal/mol vs. -7.94 kcal/mol for Compound 3), attributed to enhanced hydrogen bonding and van der Waals interactions with the target receptor (likely LPA2) .
NKCC Inhibitors ():
| Compound | Substituents | IC50 (NKCC1) | Key Feature |
|---|---|---|---|
| Bumetanide (BUM) | Sulfamoyl benzoic acid core | ~0.15 µM | High potency, clinical use |
| Furosemide (FUR) | Sulfamoyl benzoic acid derivative | ~5–6 µM | 40-fold lower potency than BUM |
| Azosemide (AZO) | Non-acidic sulfamoyl derivative | ~0.2 µM | Improved tissue distribution |
| Ethacrynic Acid (ETH) | Lacks sulfamoyl group | ~1.6–3.0 mM | Used in sulfa-allergic patients |
- Key Insight : The sulfamoyl group is critical for potency (e.g., AZO > FUR > ETH), but its absence in ETH allows use in patients with sulfonamide allergies .
Shp2 Inhibitors ():
Compounds such as 10q, 10r, and 14a incorporate indolinone-hydrazone moieties conjugated to sulfamoyl benzoic acid.
- Activity: These derivatives inhibit Shp2 phosphatase, with IC50 values in the nanomolar range.
- Structural Influence : Substituents like trifluoromethyl (-CF₃) and chloro (-Cl) enhance target engagement and metabolic stability. For example:
Antibacterial Agents ():
Salicylic acid derivatives (e.g., 4h , 4e ) with azo (-N=N-) and sulfamoyl groups exhibit broad-spectrum antibacterial activity.
- 4h : 5-Methylisoxazolyl substitution at C-5 of salicylic acid showed superior activity against E. coli and K. pneumoniae.
- Mechanism : Enhanced membrane penetration via lipophilic/hydrophilic balance from conjugated moieties .
Physicochemical Data
| Compound (CAS/Example) | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (147410-78-4) | 323.7 g/mol | >300 | 4-Chlorophenyl, sulfamoyl |
| 2,4-Dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (21525-24-6) | 433.2 g/mol | N/A | CF₃, Cl, sulfamoyl |
| 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid (721903-22-6) | 405.9 g/mol | >300 | Benzyl, 4-Cl-phenyl, sulfamoyl |
- Trend : High melting points (>300°C) are common due to strong intermolecular hydrogen bonding and aromatic stacking .
Target Selectivity and Therapeutic Implications
- LPA2 Receptor Agonists (): Sulfamoyl benzoic acids like Compound 4 show subnanomolar agonist activity for LPA2, a target in cancer and fibrosis.
- Shp2 Inhibitors (): Derivatives with indolinone-hydrazone motifs exhibit selectivity for Shp2 over related phosphatases.
- NKCC1 Inhibitors (): Potency correlates with sulfamoyl group placement and acidity (e.g., BUM > FUR).
Biological Activity
3-[(2-phenylphenyl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfamoyl group attached to a benzoic acid structure, with a phenyl substituent that enhances its lipophilicity and potential biological interactions. The chemical structure can be represented as follows:
3-[(2-phenylphenyl)sulfamoyl]benzoic acid exhibits several biological activities through various mechanisms:
- Inhibition of Viral Replication : The compound has been studied for its ability to inhibit viral replication, particularly in the context of hepatitis B. It targets viral capsid proteins, disrupting the assembly and disassembly processes essential for viral propagation .
- NF-κB Activation : Research indicates that sulfamoyl compounds can enhance NF-κB signaling pathways, which are critical for immune response and inflammation. This activation may provide therapeutic benefits in conditions where NF-κB is dysregulated .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Its mechanism involves inhibiting key enzymes such as pantothenate synthetase, crucial for bacterial survival .
Antiviral Activity
A study demonstrated that derivatives of sulfamoyl compounds significantly inhibited hepatitis B virus replication in vitro. The efficacy was measured using viral load reduction assays, with results indicating a dose-dependent response. The most active compounds exhibited EC50 values in the low micromolar range, suggesting strong antiviral potential .
NF-κB Pathway Modulation
In a high-throughput screening (HTS) study involving 248 compounds, several sulfamoyl derivatives were identified that enhanced NF-κB activity in response to lipopolysaccharide (LPS) stimulation. Notably, one compound demonstrated over 200% activation compared to controls after 12 hours of incubation, highlighting its potential as an immunomodulator .
Antimicrobial Efficacy
The antimicrobial properties of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid were evaluated against clinical isolates of Mycobacterium tuberculosis. The compound showed significant inhibition with MIC values comparable to standard antibiotics. Molecular docking studies confirmed strong binding affinity to the active site of pantothenate synthetase, supporting its role as a competitive inhibitor .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
